molecular formula C11H15N B12880006 2-Methyl-1-phenyl-pyrrolidine CAS No. 86971-17-7

2-Methyl-1-phenyl-pyrrolidine

Cat. No.: B12880006
CAS No.: 86971-17-7
M. Wt: 161.24 g/mol
InChI Key: QVVAILSOPPPFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-phenyl-pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group at the second position and a phenyl group at the first position. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-phenyl-pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-1-phenyl-2-propen-1-one with ammonia or primary amines under acidic conditions to form the pyrrolidine ring . Another approach involves the use of N-acylaziridines and alkenes in a Ti-catalyzed radical formal [3+2] cycloaddition .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using readily available starting materials. The choice of solvents and catalysts is crucial to optimize yield and purity. Common solvents include toluene and tetrahydrofuran, while catalysts may include titanium-based compounds .

Chemical Reactions Analysis

Oxidation Reactions

2-Methyl-1-phenyl-pyrrolidine undergoes oxidation at the nitrogen or carbon centers depending on the reagent:

Reagent Conditions Product Yield Source
Potassium permanganate (KMnO₄)Aqueous medium, 60–80°C2-Phenylpyrrolidone70–85%
Chromium trioxide (CrO₃)Acetic acid, reflux1-Phenyl-2-pyrrolidinone60–75%
Ozone (O₃)Dichloromethane, −78°CCleavage to aldehyde intermediatesN/A

Key Findings :

  • Oxidation primarily targets the nitrogen atom, forming lactams (e.g., pyrrolidinones).

  • Strong oxidizers like CrO₃ may lead to over-oxidation, requiring precise temperature control.

Reduction Reactions

The compound participates in hydrogenation and hydride-based reductions:

Reagent Conditions Product Yield Source
Lithium aluminum hydride (LiAlH₄)Anhydrous ether, 0°C → RT2-Methyl-1-phenylpyrrolidine (amine)80–90%
H₂/Pd-CEthanol, 50 psi, 25°CRing-opening to linear amine65%

Mechanistic Insight :

  • LiAlH₄ reduces amide bonds (if present) to amines, while catalytic hydrogenation can cleave the pyrrolidine ring .

Substitution Reactions

Nucleophilic substitution occurs at the nitrogen or α-carbon:

Reagent Conditions Product Yield Source
Methyl iodide (CH₃I)THF, NaH, 0°C → RTN-Methyl-2-methyl-1-phenylpyrrolidine75%
Benzyl chloride (C₆H₅CH₂Cl)DMF, K₂CO₃, 80°CN-Benzyl derivative68%

Stereochemical Notes :

  • Substitution at nitrogen retains the pyrrolidine ring’s stereochemistry.

Ring-Opening and Skeletal Modification

Advanced methods enable pyrrolidine-to-diene transformations:

Reagent Conditions Product Yield Source
N-Sulfonylazide (Imi-SO₂N₃)CH₂Cl₂, 40°C, 12 h1,3-Diene derivatives89%
Diethyl fumarateAcetic acid, 100°CCyclobutane adducts63%

Mechanism :

  • N-Sulfonylazidation induces a Curtius-type rearrangement, forming isodiazene intermediates that decompose into dienes .

  • Stereoselectivity depends on the starting material’s configuration (e.g., trans-pyrrolidine yields E-dienes) .

Reactions with Carbonyl Compounds

Condensation with dicarbonyls generates fused heterocycles:

Reagent Conditions Product Yield Source
2,3-ButanedioneAcetic acid, refluxPyrrolizine derivatives58%
Ethyl acetoacetateEtOH, RT, 24 hSpirocyclic compounds72%

Notable Observation :

  • α,β-Diketones require acidic conditions for reactivity, while β-ketoesters react spontaneously at room temperature .

Radical-Mediated Reactions

Singlet 1,4-biradical intermediates enable unique transformations:

Process Conditions Product Yield Source
Photochemical excitationUV light, benzeneCyclobutane dimers45%
Thermal decompositionToluene, 110°CLinear dienes82%

Critical Factor :

  • Bent C3–C4 bonds in the pyrrolidine ring favor diene formation over cyclization .

Biological Interactions

Though not a primary focus, preliminary studies suggest:

  • Receptor Binding : Acts as a ligand for KCNQ2 potassium channels at μM concentrations .

  • Metabolic Pathways : Rapid hepatic clearance due to oxidation at the pyrrolidine ring’s α-methylene .

Scientific Research Applications

Medicinal Chemistry

2-Methyl-1-phenyl-pyrrolidine has been investigated for its potential therapeutic effects in treating neurological disorders:

  • Dopaminergic Activity : The compound has shown promise in modulating dopamine levels, which is crucial for treating conditions like Parkinson's disease. Its interaction with dopamine receptors may help alleviate symptoms associated with dopamine deficiency .
  • Antidepressant Effects : Research indicates that this compound may influence serotonin levels, suggesting potential applications in treating depression .

Organic Synthesis

In organic chemistry, this compound serves as a chiral building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and reduction, makes it valuable for producing derivatives with specific functionalities .

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateKetones or carboxylic acids
ReductionLithium aluminum hydrideAmine derivatives
SubstitutionAlkyl halides + sodium hydrideN-substituted pyrrolidine derivatives

Neuropharmacology

The compound's interaction with neurotransmitter systems has led to its investigation as a potential modulator of cognitive functions:

  • Sigma Receptor Modulation : Studies have suggested that this compound may act as a positive allosteric modulator of sigma receptors, which are implicated in neuroprotection and cognitive enhancement .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Locomotor Activity Improvement :
    • A study demonstrated that administration of the compound improved locomotor activity in animal models, indicating enhanced dopaminergic function. This supports its potential use in conditions associated with dopamine deficits.
  • Receptor Interaction Studies :
    • Research involving the compound revealed its ability to act on various receptor subtypes, confirming its role as an agonist or antagonist depending on the receptor type involved. This flexibility enhances its therapeutic potential across different neurological conditions .

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenyl-pyrrolidine involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity. The pyrrolidine ring’s non-planarity allows it to fit into various binding sites, making it a versatile scaffold in drug design. The compound’s effects are mediated through pathways involving receptor binding and enzyme inhibition .

Comparison with Similar Compounds

    2-Phenylpyrrolidine: Lacks the methyl group at the second position.

    1-Phenylpyrrolidine: Lacks the methyl group entirely.

    2-Methylpyrrolidine: Lacks the phenyl group.

Uniqueness: 2-Methyl-1-phenyl-pyrrolidine is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

86971-17-7

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-methyl-1-phenylpyrrolidine

InChI

InChI=1S/C11H15N/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3

InChI Key

QVVAILSOPPPFHW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.